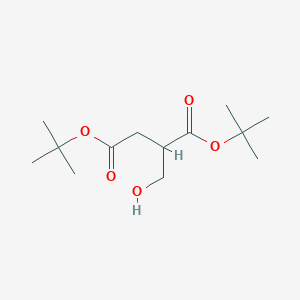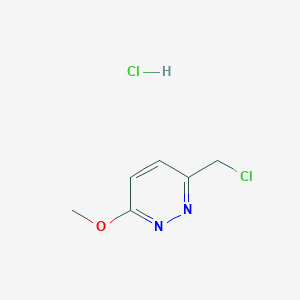
3-(Chloromethyl)-6-methoxypyridazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-6-methoxypyridazine hydrochloride is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-methoxypyridazine hydrochloride typically involves the chloromethylation of 6-methoxypyridazine. One common method includes the reaction of 6-methoxypyridazine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction mixture is typically passed through a reactor where the chloromethylation occurs, followed by purification steps such as crystallization or distillation to isolate the desired product.
化学反应分析
Types of Reactions
3-(Chloromethyl)-6-methoxypyridazine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.
Oxidation: Products include hydroxymethyl and formyl derivatives.
Reduction: Products include dihydropyridazine derivatives.
科学研究应用
3-(Chloromethyl)-6-methoxypyridazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 3-(Chloromethyl)-6-methoxypyridazine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzyme activity or alteration of DNA structure. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
- 2-(Chloromethyl)-4-methoxypyridine hydrochloride
- 3-(Chloromethyl)-5-methylpyridine hydrochloride
Uniqueness
3-(Chloromethyl)-6-methoxypyridazine hydrochloride is unique due to the presence of both a chloromethyl and a methoxy group on the pyridazine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
属性
分子式 |
C6H8Cl2N2O |
|---|---|
分子量 |
195.04 g/mol |
IUPAC 名称 |
3-(chloromethyl)-6-methoxypyridazine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-10-6-3-2-5(4-7)8-9-6;/h2-3H,4H2,1H3;1H |
InChI 键 |
KPAWEAZYAXXJIP-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN=C(C=C1)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



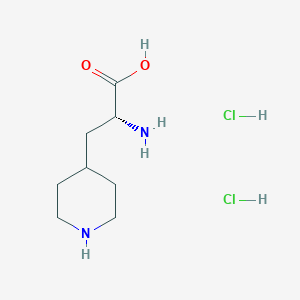
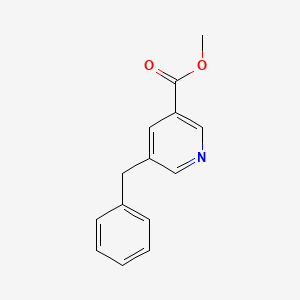
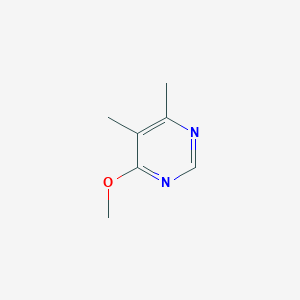
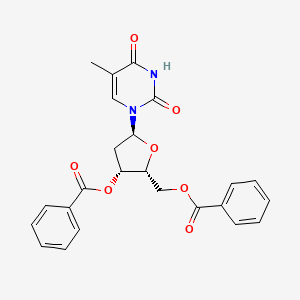
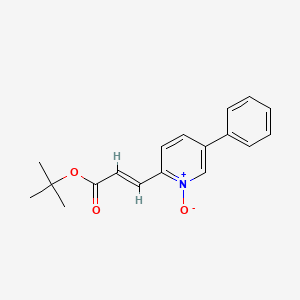
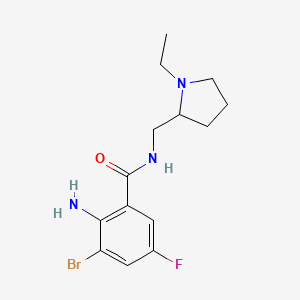
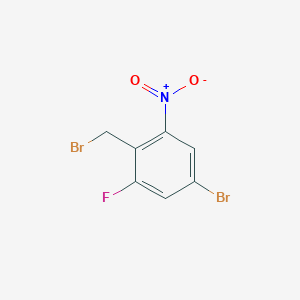
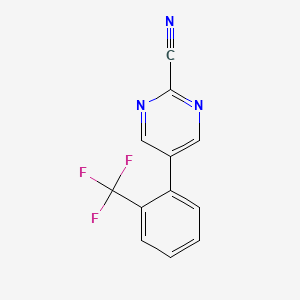
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)

![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)

